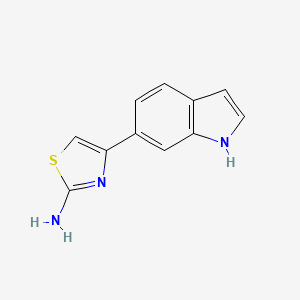
4-(1H-indol-6-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1H-indol-6-yl)-1,3-thiazol-2-amine" is a derivative of thiazole and indole, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms, while indoles contain a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structural motifs are commonly found in compounds with various biological activities, making them valuable scaffolds in drug design and discovery.
Synthesis Analysis
The synthesis of thiazole-indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involves cyclisation reactions starting from indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Another method includes the 1,3-dipolar cycloaddition of azides with thiones to yield N-(1,3-thiazol-5(4H)-ylidene)amines . These methods highlight the versatility of synthetic approaches in creating thiazole-indole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole-indole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Thiazole-indole derivatives can undergo various chemical reactions due to the reactive sites present in their structures. For instance, the reactivity of a thiadiazole derivative was explored, showing that it can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form different products, including N-substituted indole-2-thiols . These reactions demonstrate the potential for chemical modifications that can lead to the synthesis of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or alkyl groups can significantly affect these properties. For example, the introduction of a 2,4-difluorophenyl unit and a 1H-1,2,4-triazole moiety in thiazol-2-amine derivatives has been shown to impact their antifungal and plant-growth-regulatory activities . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Studies highlight the synthesis of various novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and their efficacy in exhibiting antibacterial and antifungal activities. Notable compounds, such as those derived from 4-nitro-1H-indole, show potential in combating bacterial and fungal pathogens, indicating a promising avenue for pharmaceutical developments (Mekala, Reddy & Talagadadivi, 2014).
Antiproliferative and Antimicrobial Activities
Research into the 1,3,4-thiadiazole core, a key component in medicinal chemistry, led to the development of Schiff bases with noteworthy antiproliferative and antimicrobial properties. Certain compounds within this group, particularly those like Compound 3A, showcase DNA protective abilities and potent activity against cancer cell lines, offering new perspectives for chemotherapy drug development (Gür et al., 2020).
Anti-inflammatory and Analgesic Applications
Compounds integrating the thiadiazol-indol structure have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic properties. Some compounds have demonstrated superior anti-inflammatory and analgesic activities, presenting a potential for new therapeutic agents with reduced side effects (Bhati & Kumar, 2008).
Potentiometric Sensor Development
Innovative Schiff bases incorporating the thiazol-indol structure have been synthesized for the construction of selective electrodes, particularly for Nd3+ ion detection. These developments not only offer precision in ion-selective measurements but also hold potential in various analytical applications, including environmental and soil sample testing (Bandi, Singh & Upadhyay, 2013).
Antimicrobial, Antifungal, and Anthelmintic Properties
Further studies underscore the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, highlighting their effectiveness against various microbial strains. These compounds have demonstrated significant activity against gram-negative and gram-positive bacteria, pathogenic fungi, and certain parasite species, indicating their utility in developing new antimicrobial agents (Amnerkar, Bhongade & Bhusari, 2015).
Propriétés
IUPAC Name |
4-(1H-indol-6-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEURNFWCRSLNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)
![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)

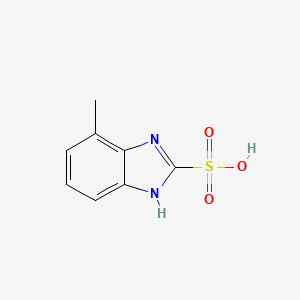
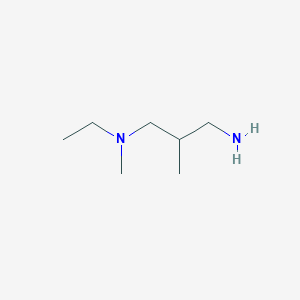
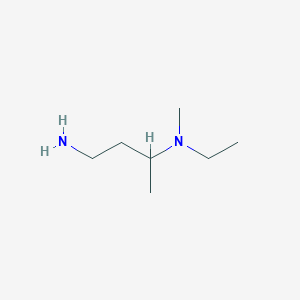
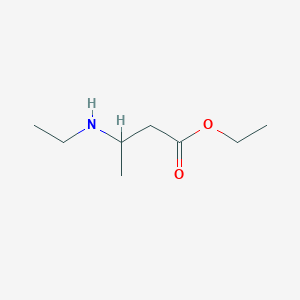
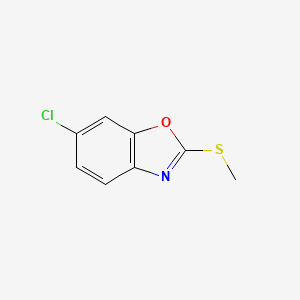
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)